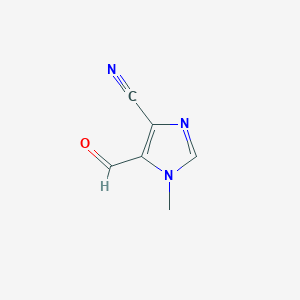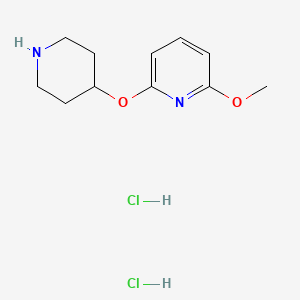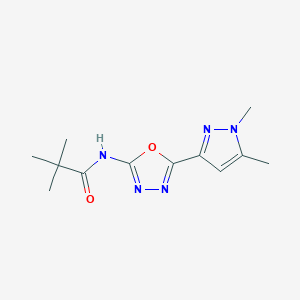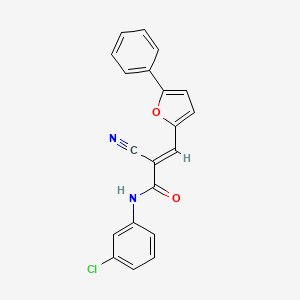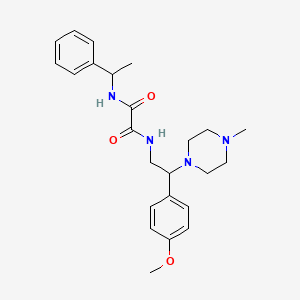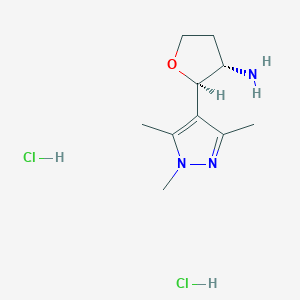
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various research applications. This compound is also referred to as TPO or Trimetazidine, and it is a derivative of pyrazol.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride is not fully understood, but it is believed to involve the inhibition of fatty acid oxidation and the modulation of mitochondrial function. This compound has been shown to increase glucose oxidation and decrease fatty acid oxidation in the heart, which can improve cardiac function during ischemia-reperfusion injury. This compound has also been shown to improve mitochondrial function in various cell types.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound can improve cardiac function during ischemia-reperfusion injury by increasing glucose oxidation and decreasing fatty acid oxidation. This compound has also been shown to have anti-inflammatory effects in various animal models of inflammation.
Advantages and Limitations for Lab Experiments
One of the advantages of using (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride in lab experiments is its potential use in various research applications. This compound has been extensively studied for its potential use in neuroprotection, cardiac protection, and anti-inflammatory effects. However, one of the limitations of using this compound is the lack of understanding of its mechanism of action. Further research is needed to fully understand the biochemical and physiological effects of this compound.
Future Directions
There are many potential future directions for (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride. One area of research is the use of this compound in the treatment of various diseases, such as heart disease, stroke, and neurodegenerative diseases. Another area of research is the development of new derivatives of this compound with improved efficacy and safety profiles. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in various research applications.
Synthesis Methods
The synthesis of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride involves the reaction of 1,3,5-trimethyl-4-pyrazolecarboxylic acid with 2,3-epoxybutane in the presence of a strong acid catalyst. The resulting product is then treated with hydrochloric acid to form the dihydrochloride salt of (2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine.
Scientific Research Applications
(2R,3S)-2-(1,3,5-trimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride has been extensively studied for its potential use in various research applications. Some of the areas where this compound has been investigated include neuroprotection, cardiac protection, and anti-inflammatory effects. Studies have shown that this compound can protect against ischemia-reperfusion injury in the heart, brain, and kidney. This compound has also been shown to have anti-inflammatory effects in various animal models of inflammation.
properties
IUPAC Name |
(2R,3S)-2-(1,3,5-trimethylpyrazol-4-yl)oxolan-3-amine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O.2ClH/c1-6-9(7(2)13(3)12-6)10-8(11)4-5-14-10;;/h8,10H,4-5,11H2,1-3H3;2*1H/t8-,10-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYXRFDRTPDRUGO-NKPZAKOOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2C(CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1C)C)[C@@H]2[C@H](CCO2)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

